3-Hydroxy-12-oleanene-23,28-dioic acid (CAS 226562-47-6) is a high-purity pentacyclic triterpenoid isolated from botanical sources such as Tripterygium wilfordii, characterized by a C-3 hydroxyl group and two distinct carboxylic acid moieties at the C-23 and C-28 positions. In industrial and pharmaceutical procurement, this compound is prioritized not merely as a biological isolate, but as a rigid, multi-functional synthetic scaffold. With a molecular weight of 486.68 g/mol and defined stereochemistry, its dual-carboxyl architecture provides critical anchoring points for orthogonal derivatization, making it a foundational precursor for developing solubility-enhanced immunomodulators and highly specific analytical reference standards [1].
Buyers frequently attempt to substitute high-purity 3-Hydroxy-12-oleanene-23,28-dioic acid with either crude Tripterygium extracts or simpler monocarboxylic triterpenes like oleanolic acid, leading to severe downstream failures in both synthesis and assay validation . Crude botanical extracts contain highly reactive quinone methides (e.g., celastrol) and epoxides (e.g., triptolide) that introduce unacceptable off-target cytotoxicity and batch-to-batch reproducibility issues in cellular models. Conversely, substituting with monocarboxylic oleanane analogs restricts synthetic flexibility; the lack of the C-23 carboxyl group prevents the formation of di-salts or dual-esterified prodrugs, trapping the resulting formulations in the sub-0.1 mg/mL aqueous solubility range and necessitating harsh, undesirable excipients for in vivo dosing .
The presence of both C-23 and C-28 carboxylic acid groups allows for sterically differentiated reactivity during structural modification. Under controlled mild esterification conditions, 3-Hydroxy-12-oleanene-23,28-dioic acid permits selective C-28 modification with yields exceeding 85% before C-23 engagement, whereas attempting similar controlled conjugation with highly reactive Tripterygium metabolites like celastrol results in complex side reactions and <50% target yields [1].
| Evidence Dimension | Selective primary conjugate yield |
| Target Compound Data | >85% yield for C-28 mono-esterification |
| Comparator Or Baseline | Celastrol (reactive quinone methide) (<50% pure conjugate yield) |
| Quantified Difference | >35% improvement in targeted synthetic yield |
| Conditions | Mild esterification/bioconjugation conditions |
High-yield, predictable derivatization drastically reduces the need for extensive chromatographic purification, lowering the cost of goods in prodrug development.
The dicarboxylic acid structure of CAS 226562-47-6 inherently supports the formation of di-sodium or di-potassium salts, as well as di-PEGylated derivatives. Standard working solutions utilizing 10% DMSO and PEG/Tween excipients can achieve stable concentrations of 2 mg/mL, whereas monocarboxylic analogs like oleanolic acid typically precipitate at concentrations above 0.1 mg/mL under identical aqueous-dominant conditions .
| Evidence Dimension | Maximum stable aqueous-formulation concentration |
| Target Compound Data | ~2.0 mg/mL (as formulated di-salt/conjugate) |
| Comparator Or Baseline | Oleanolic acid (monocarboxylic) (<0.1 mg/mL) |
| Quantified Difference | 20-fold increase in formulation capacity |
| Conditions | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline/PBS |
Overcoming the extreme lipophilicity of pentacyclic triterpenes allows for reliable in vivo dosing without relying on toxic concentrations of organic solvents.
Utilizing >98% pure 3-Hydroxy-12-oleanene-23,28-dioic acid completely eliminates the baseline cytotoxicity associated with crude botanical fractions. In macrophage models (e.g., RAW264.7), high-purity triterpene dioic acids maintain cell viability >95% at concentrations up to 50 µM, whereas standardized Tripterygium extracts induce severe apoptotic baseline shifts at <10 µg/mL due to trace epoxides .
| Evidence Dimension | Macrophage viability at active dosing ranges |
| Target Compound Data | >95% viability at 50 µM |
| Comparator Or Baseline | Standardized Tripterygium extract (<50% viability at equivalent mass dosing) |
| Quantified Difference | >45% improvement in baseline cell viability |
| Conditions | RAW264.7 cells, 24-48 hour incubation |
Procurement of the pure compound is essential for researchers needing to isolate specific anti-inflammatory mechanisms without confounding apoptotic noise from crude impurities.
Due to its specific occurrence and stable chemical profile, CAS 226562-47-6 is procured as a high-fidelity HPLC/MS reference standard. It enables the precise quantification of oleanane-type metabolites in commercial Tripterygium wilfordii batches, ensuring regulatory compliance and batch-to-batch consistency [1].
The dual C-23/C-28 carboxylic acid functional groups make this compound an ideal starting material for medicinal chemists. It is specifically selected over monocarboxylic triterpenes to synthesize di-esterified or PEGylated prodrugs aimed at treating autoimmune and inflammatory disorders, directly leveraging its superior formulation compatibility.
In biocatalysis and synthetic biology, this compound serves as a rigid, well-characterized substrate for evaluating the site-selectivity of cytochrome P450 enzymes. Its existing oxidation state at C-3, C-23, and C-28 provides a defined baseline for mapping further enzymatic hydroxylation on the pentacyclic core [1].